molecular formula C19H23N3O2 B2802265 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1797266-76-2

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No. B2802265
CAS RN: 1797266-76-2
M. Wt: 325.412
InChI Key: AOXXHDMFFYTWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been used recreationally as a stimulant. MPHP is a relatively new compound and has been the subject of scientific research to understand its properties and potential applications.

Scientific Research Applications

Synthesis and Molecular Docking Studies

Synthesis and Estrogen Receptor Binding Affinity : Research led by Parveen et al. (2017) focused on synthesizing substituted chromene and quinoline conjugates with pyrimidine-piperazine structures. These compounds exhibited anti-proliferative activities against human breast cancer cell lines, with certain compounds outperforming curcumin. Molecular docking studies highlighted the binding affinity of these compounds against Bcl-2 protein, suggesting their potential in cancer therapeutics (Parveen et al., 2017).

Crystal Structure Analysis : Ullah and Stoeckli-Evans (2021) conducted crystal structure analysis of a hydrochloride salt related to the parent compound, highlighting the structural comparisons with fluorinated analogs. Such studies are pivotal in understanding the molecular geometry and potential interactions of novel therapeutic agents (Ullah & Stoeckli-Evans, 2021).

Pharmacological Evaluations

Low-Density Lipoprotein Receptor Upregulation : Ito et al. (2002) developed a method for preparing compounds aimed at upregulating the LDL receptor. This study underscores the significance of chemical synthesis in developing compounds with specific therapeutic targets, such as lipid metabolism disorders (Ito et al., 2002).

CGRP Receptor Inhibition : Cann et al. (2012) described the synthesis of a CGRP receptor antagonist, emphasizing the development of a stereoselective and economical synthesis route. This research highlights the application of chemical synthesis in addressing challenges in the assembly of complex drug molecules (Cann et al., 2012).

Serotonin Receptor Antagonism : Mahesh et al. (2004) explored the synthesis of naphthyridine-carbonitrile compounds as serotonin 5-HT3 receptor antagonists, providing insights into novel treatments for gastrointestinal disorders (Mahesh et al., 2004).

properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-7-9-18(21-20-15)24-17-11-13-22(14-12-17)19(23)10-8-16-5-3-2-4-6-16/h2-7,9,17H,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXXHDMFFYTWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.